molecular formula C10H16N4 B1530710 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine CAS No. 1501463-23-5

4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine

Cat. No. B1530710
M. Wt: 192.26 g/mol
InChI Key: MHVVMXFVYXZNLA-UHFFFAOYSA-N
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Description

The compound “4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . This compound has a pyrrolidine ring attached to it, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine” consists of a pyrimidine ring with two methyl groups attached at the 4th and 6th positions. A pyrrolidin-1-yl group is attached at the 2nd position of the pyrimidine ring . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The compound “4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine” is a yellow solid with a molecular weight of 201.27 .

Scientific Research Applications

Pyrrolidine in Drug Discovery :

  • Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
  • Methods of Application : The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
  • Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . It also highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Selective Androgen Receptor Modulators (SARMs) :

  • Application Summary : Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds are designed to have similar effects to androgenic drugs but be more selective in their action .
  • Methods of Application : The synthesis of these compounds involves optimizing the structure of previously reported pyrrolidine derivatives .
  • Results or Outcomes : The synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives showed potential as SARMs .

Selective Androgen Receptor Modulators (SARMs) :

  • Application Summary : Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds are designed to have similar effects to androgenic drugs but be more selective in their action .
  • Methods of Application : The synthesis of these compounds involves optimizing the structure of previously reported pyrrolidine derivatives .
  • Results or Outcomes : The synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives showed potential as SARMs .

properties

IUPAC Name

4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-7-9(11)8(2)13-10(12-7)14-5-3-4-6-14/h3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVVMXFVYXZNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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